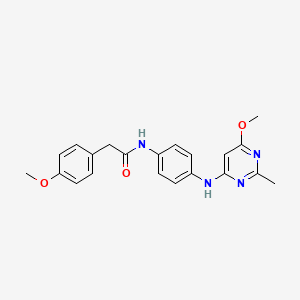

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-14-22-19(13-21(23-14)28-3)24-16-6-8-17(9-7-16)25-20(26)12-15-4-10-18(27-2)11-5-15/h4-11,13H,12H2,1-3H3,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZQRVMYIWTQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a methoxy-substituted acetophenone and a suitable amine, followed by cyclization.

Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenol to introduce the aniline moiety.

Acetylation: The final step involves the acetylation of the aniline derivative with 4-methoxyphenylacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially leading to the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions would result in various substituted aromatic compounds.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The target compound’s dual methoxy groups improve aqueous solubility compared to analogues with nitro (CDD-934506) or hydroxyl (19s) groups, which may form stronger hydrogen bonds but also increase crystallinity .

- Lipophilicity (logP): The pyrimidine ring in the target compound likely increases logP compared to 19s (phenolic -OH reduces logP) but decreases it relative to isoxazole derivatives () with additional methoxy groups .

- Synthetic Complexity: The target’s pyrimidine-anilino linkage requires multi-step coupling, whereas analogues like 19s are synthesized via simpler aromatic substitutions .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol. The structural features include a pyrimidine ring, methoxy groups, and an acetamide moiety, which are believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains and fungi, indicating its potential use as an antibacterial or antifungal agent.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the following table:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative bacteria and fungi.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX inhibition are comparable to standard anti-inflammatory drugs.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study conducted by researchers explored the antibacterial efficacy of various derivatives of pyrimidine compounds, including this compound. The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating bacterial infections .

- Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory properties of similar pyrimidine derivatives. Results indicated that compounds with similar structures effectively inhibited COX enzymes and reduced inflammation in animal models . This suggests that this compound may also possess these beneficial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.